tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGBNGEHCBHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The diazepane ring is commonly synthesized via cyclization of diamines or amino alcohols. For example:
Route A :
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Starting Material : N-Boc-protected diamine (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate).
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Reaction : Cyclization with a trifluoromethyl-containing electrophile (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride).
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Conditions : Base-mediated coupling in polar aprotic solvents (DMF, DMSO) at 60–80°C.
Route B :
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Starting Material : Trifluoromethyl-substituted amino alcohol.
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Reaction : Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Trifluoromethylation Strategies
Nucleophilic Trifluoromethylation
Direct substitution at the 6-position is challenging due to the steric bulk of the Boc group. However, activated intermediates enable efficient CF₃ introduction:
Method 1 :
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Intermediate : Diazepane with a leaving group (e.g., bromide, mesylate) at the 6-position.
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Reagent : (Trifluoromethyl)trimethylsilane (TMS-CF₃) with a fluoride source (e.g., TBAT).
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Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 h.
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Yield : 45–60% (based on analogous pyridine systems).
Method 2 :
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Intermediate : Boronate ester at the 6-position (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate).
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Reagent : Trifluoromethyl iodide (CF₃I) under palladium catalysis.
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Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5 h.
Key Reaction Optimization Data
Table 1: Comparison of Trifluoromethylation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic | TMS-CF₃, TBAT, DMF, 24 h | 58 | 90 |
| Cross-Coupling | CF₃I, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH, 80°C | 93 | 95 |
| Radical | CF₃SO₂Na, CuI, DMF, 100°C | 35 | 85 |
Table 2: Diazepane Cyclization Outcomes
| Cyclization Route | Base/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF | 25 | 62 |
| Base-Mediated | K₂CO₃, DMF | 80 | 75 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance efficiency for high-volume production:
Purification Techniques
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Chromatography : Silica gel (hexanes:EtOAc = 9:1) for boronate intermediates.
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Crystallization : Ethyl acetate/hexane mixtures for final product isolation.
Challenges and Limitations
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Regioselectivity : Competing reactions at the 5- and 6-positions require precise steric control.
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Boc Stability : Acidic conditions (e.g., TFA) for Boc deprotection may degrade the trifluoromethyl group.
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Cost : Palladium catalysts and fluorinated reagents increase production expenses.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the trifluoromethyl group.
Substitution: Substituted diazepane derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive molecule. The presence of the diazepane ring and trifluoromethyl group can enhance its interaction with biological targets.
Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown promise in treating various diseases, including neurological disorders.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations on the Diazepane Core
The structural analogs of tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate differ primarily in substituent type and position. Key examples include:
Key Observations :
- Trifluoromethyl vs.
- Bromopyridinyl Substituent : The bromine in CAS 223797-58-8 enables cross-coupling reactions (e.g., Suzuki-Miyaura), but its discontinued status suggests synthetic or stability challenges .
- Dual Carboxylates : Di-tert-butyl analogs (e.g., CAS 882645-09-2) may exhibit reduced reactivity due to steric hindrance, limiting their utility in certain synthetic pathways .
Physicochemical and Analytical Comparisons
- HPLC Retention : The target compound’s HPLC retention time (1.23–1.33 minutes under SQD-FA05/SMD-TFA05 conditions) reflects moderate lipophilicity, influenced by the trifluoromethyl group. Comparatively, methyl-substituted analogs (e.g., 6-methyl variant) may elute earlier due to reduced hydrophobicity .
- Mass Spectrometry : LCMS data for the target compound (m/z 756–757 [M+H]⁺) aligns with its molecular weight, distinguishing it from lower-mass analogs like tert-butyl 6-oxo derivatives .
Biological Activity
tert-Butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS Number: 1273564-15-0) is a chemical compound that belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its unique molecular structure includes a tert-butyl group and a trifluoromethyl group, which contribute to its distinctive chemical properties and potential biological activities.
- Molecular Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- Purity : Typically ≥ 97%
The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological stability, making it an attractive candidate for medicinal chemistry applications.
Biological Activity
Research indicates that compounds with diazepane structures often exhibit significant biological activity. The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets.
The mechanism of action involves:
- Interaction with Enzymes and Receptors : The diazepane ring can modulate the activity of specific enzymes and receptors.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating intracellular interactions .
Potential Therapeutic Applications
Research has explored its potential applications in:
- Neurological Disorders : Compounds similar in structure have shown promise in treating conditions such as anxiety and depression.
- Antimicrobial Activity : Initial studies suggest potential efficacy against certain bacterial strains, though empirical studies are necessary to confirm these findings .
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. For example:
- Binding Affinity : Investigations into its interaction with specific kinases have shown promising results, indicating potential as a kinase inhibitor .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Methyl group at position 3 | Intermediate in Rho–kinase inhibitor synthesis |
| tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate | Ketone at position 5 | Important for large-scale synthesis in pharmaceuticals |
| tert-Butyl 6-chloro-1,4-diazepane-1-carboxylate | Chlorine substituent | Explored for different biological activities compared to fluorinated analogs |
This table illustrates how variations in substituents can influence the biological properties and applications of diazepane derivatives .
Empirical Studies
While empirical studies are still needed to fully elucidate the biological activity of this compound, preliminary results suggest that it may exhibit:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate, and what experimental parameters influence yield and purity?
- Methodology : While specific routes for this compound are not fully documented, analogous diazepane derivatives (e.g., tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate) suggest multi-step synthesis involving:
Alkylation : Introduction of the tert-butyl group via tert-butyl halides under basic conditions (e.g., K₂CO₃ in THF).
Functionalization : Trifluoromethylation via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CF₃Cu reagents).
Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation .
- Critical Parameters : Solvent choice (THF, acetonitrile), reaction temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling) significantly affect yield. Impurities often arise from incomplete substitution or side reactions at the diazepane nitrogen .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the diazepane ring structure and tert-butyl/trifluoromethyl substituents. ¹⁹F NMR is critical for verifying CF₃ group incorporation.
- Mass Spectrometry (LC-MS/HRMS) : To validate molecular weight (e.g., expected [M+H]⁺ peak).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 210–254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar diazepane derivatives?
- Case Study : Analogous compounds (e.g., tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate) show variability in antimicrobial or anticancer activity due to:
Substituent Effects : Electron-withdrawing groups (e.g., CF₃) vs. electron-donating groups alter receptor binding.
Stereochemistry : Chiral centers in diazepane derivatives (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) influence bioactivity .
- Resolution Approach :
- Conduct comparative dose-response assays under standardized conditions (e.g., IC₅₀ in cell lines).
- Use molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .
Q. How does the trifluoromethyl group impact the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC at intervals (0h, 24h, 48h).
Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- Key Findings from Analogs : The CF₃ group enhances hydrolytic stability in acidic conditions but may increase susceptibility to nucleophilic attack at high pH. Tert-butyl esters generally degrade above 150°C .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
- Methods :
- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., tert-butyl alcohol).
- ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) from synthesis.
- 2D-LC (Heart-Cutting) : Resolve co-eluting impurities in complex mixtures .
Methodological Challenges and Solutions
Q. How to design experiments probing the compound’s reactivity in cross-coupling or functionalization reactions?
- Approach :
Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids (e.g., Pd(OAc)₂, SPhos ligand).
Photoredox Catalysis : Explore C–H trifluoromethylation under blue LED light.
- Troubleshooting : Low reactivity may require pre-activation (e.g., Boc deprotection) or alternative catalysts (e.g., Ru-based systems) .
Q. What computational tools aid in predicting reaction pathways and optimizing synthetic conditions?
- Tools :
- DFT Calculations : Model transition states for trifluoromethylation steps (e.g., Gaussian 16).
- Machine Learning : Platforms like ICReDD integrate quantum chemical data with experimental parameters to predict optimal solvents/catalysts .
Data Interpretation and Reproducibility
Q. How to address discrepancies in reported yields for similar compounds across different studies?
- Root Causes : Variations in reagent quality, solvent drying, or reaction monitoring (TLC vs. in-situ IR).
- Best Practices :
- Report detailed experimental protocols (e.g., glovebox use for moisture-sensitive steps).
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for yield quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
